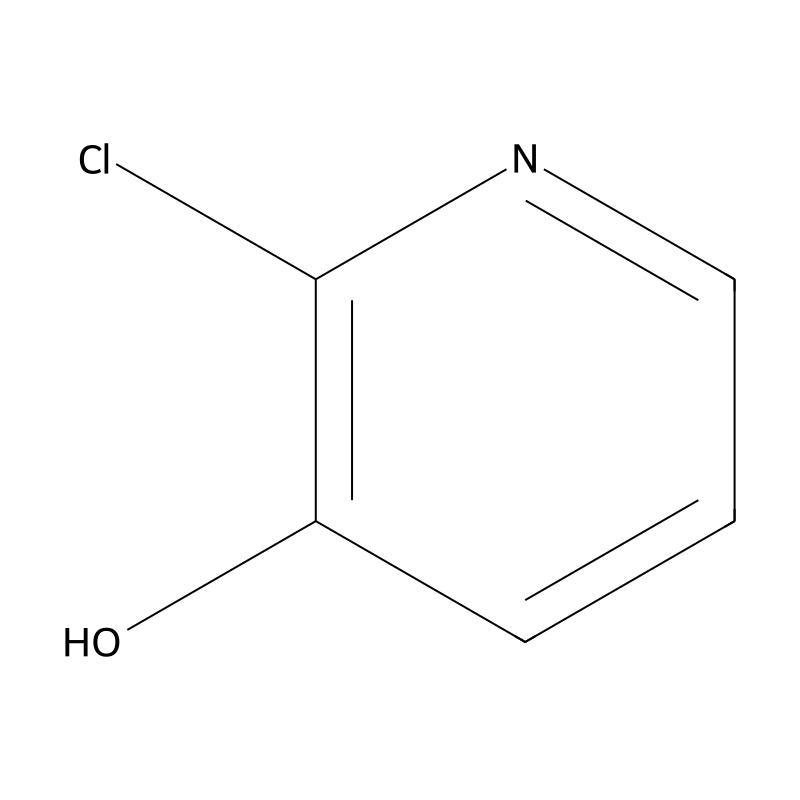2-Chloro-3-hydroxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of 3-hydroxypyridine-2(1H)-selone:
One research application of 2-Cl-3-OH-pyridine involves its use as a starting material for the synthesis of 3-hydroxypyridine-2(1H)-selone. This selone derivative is a type of organic compound containing selenium, and its research potential is being explored in various fields, including medicinal chemistry and material science [].
2-Chloro-3-hydroxypyridine is a chemical compound with the molecular formula CHClNO and a CAS number of 6636-78-8. It is categorized as a chlorinated derivative of pyridine, specifically featuring a hydroxyl group at the third position and a chlorine atom at the second position of the pyridine ring. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.
Currently, there's no documented research on the specific mechanism of action of 2-CHP in biological systems.
- Halogenation: The presence of the hydroxyl group can facilitate further halogenation reactions.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
- Rearrangements: Under certain conditions, it can undergo rearrangement reactions, leading to different derivatives.
The compound has been noted to react with sodium hypochlorite in an aqueous medium, which involves adjusting the pH to facilitate the reaction and subsequently isolating the product through acidification .
Research indicates that 2-chloro-3-hydroxypyridine exhibits biological activity, particularly in antimicrobial and antifungal applications. Its structural similarity to other biologically active compounds allows it to interact with biological systems, potentially inhibiting specific enzymes or pathways.
It is classified under various hazard categories, indicating that it may cause skin and eye irritation upon exposure . The toxicity profile suggests caution in handling, emphasizing its need for controlled use in laboratory settings.
Several synthesis methods have been documented for 2-chloro-3-hydroxypyridine:
- Chlorination of 3-Hydroxypyridine: This method involves reacting 3-hydroxypyridine with sodium hypochlorite under controlled pH conditions (11-13) to yield 2-chloro-3-hydroxypyridine .
- Simultaneous Reaction with Chlorine: A more complex method involves adding chlorine gas and 2-aminomethylfuran simultaneously to an acidic aqueous solution, maintaining specific pH levels throughout the reaction process .
2-Chloro-3-hydroxypyridine finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases.
- Agrochemicals: Its antimicrobial properties make it suitable for developing fungicides and herbicides.
- Research: Used as a reagent in organic synthesis and chemical research due to its unique reactivity.
Interaction studies involving 2-chloro-3-hydroxypyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. Investigations into its biological interactions reveal insights into how it might inhibit specific biological pathways or enzymes related to disease processes.
When comparing 2-chloro-3-hydroxypyridine with similar compounds, several noteworthy derivatives emerge:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Hydroxypyridine | CHNO | Lacks chlorine; serves as a precursor for chlorinated derivatives. |
| 2-Amino-3-hydroxypyridine | CHNO | Contains an amino group; used in medicinal chemistry. |
| 4-Chloro-3-hydroxypyridine | CHClNO | Chlorine at the fourth position alters reactivity and biological activity. |
The uniqueness of 2-chloro-3-hydroxypyridine lies in its specific positioning of functional groups, which influences both its chemical reactivity and biological activity compared to other similar compounds. This positioning allows it to participate in distinct reactions not available to its analogs.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








